methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
Description
This compound is a benzoate ester derivative featuring a 4-chloro-substituted aromatic ring linked via an acetamido bridge to a 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety.
Properties
IUPAC Name |
methyl 4-chloro-2-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-10-6-11(2)22(17(24)14(10)8-20)9-16(23)21-15-7-12(19)4-5-13(15)18(25)26-3/h4-7H,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIORDOSIECQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate ester, followed by the introduction of the chloro substituent through electrophilic aromatic substitution. The pyridine ring is then constructed via a cyclization reaction, and the final product is obtained through amidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Studies have shown that derivatives with similar structures can inhibit the growth of this pathogen, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Anticancer Properties
The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in tumor growth and proliferation. Key findings include:
- Cell Line Studies : Various structural analogs have been tested against human cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells .
- Mechanism of Action : The presence of the cyano and chlorinated groups enhances binding affinity to target proteins involved in cancer cell metabolism and division .
Anti-inflammatory Effects
In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Antitubercular Activity : A study evaluated various substituted derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds that share structural similarities with this compound .
- Cytotoxicity Assessment : In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development .
- Molecular Docking Studies : Research has utilized molecular docking to evaluate binding interactions with biological targets, providing insights into the compound's mechanism of action and guiding future modifications for enhanced efficacy .
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Tetrahydroimidazo[1,2-a]Pyridine Series
The compounds diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () share key features with the target compound:
- Core heterocyclic systems: Both 1l and 2d incorporate a tetrahydroimidazo[1,2-a]pyridine scaffold, whereas the target compound uses a 1,2-dihydropyridinone ring.
- Substituent effects : The nitro group in 1l and 2d introduces strong electron-withdrawing properties, contrasting with the chloro substituent in the target compound, which is moderately electron-withdrawing.
- Ester groups : The diethyl esters in 1l and 2d differ from the methyl benzoate ester in the target compound, affecting solubility and metabolic stability.
Physical Properties Comparison
Functional Implications :
- The nitro group in 1l and 2d may enhance π-π stacking interactions in biological targets but could increase toxicity risks. The chloro group in the target compound offers a balance between electronegativity and metabolic stability .
Comparison with Dihydropyridinone Derivatives
The compound 1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11) () shares the 2-oxo-1,2-dihydropyridine core with the target compound but differs in substitution patterns:
- Substituent diversity : DM-11 includes a dichlorobenzyl group and a pyrrole-carboxamide moiety, while the target compound has a chloro-benzoate ester and an acetamido linker.
- Biological relevance : DM-11’s dichlorobenzyl group is a common pharmacophore in antimicrobial agents, suggesting the target compound’s chloro-benzoate group might also confer bioactivity, albeit through distinct mechanisms .
Key Differences in Reactivity :
- The acetamido linker in the target compound may facilitate hydrogen bonding with biological targets, whereas DM-11’s carboxamide linker could engage in stronger dipole interactions.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step reactions similar to those for 1l and 2d (e.g., condensation, cyclization), but the benzoate ester formation may require specialized acylating agents .
- Spectroscopic Validation : Like 1l and 2d, the target compound’s structure would be confirmed via $ ^1H $/$ ^{13}C $ NMR (e.g., acetamido proton signals at δ 6.5–7.5 ppm) and HRMS .
- Hypothetical Bioactivity : Based on structural parallels, the target compound may inhibit kinases or inflammatory mediators, but empirical studies are needed to validate this.
Biological Activity
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro-substituted benzoate moiety linked to a cyano-dihydropyridine derivative, which is critical for its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.
2. Acetylcholinesterase Inhibition
One of the key biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). AChE inhibitors are vital in treating conditions such as Alzheimer's disease. Studies have shown that derivatives with similar structures can effectively inhibit AChE with varying potencies.
| Compound | IC50 (µM) |
|---|---|
| Methyl 4-chloro... | TBD |
| Standard AChE Inhibitor | 0.5 |
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | Compound Activity | IC50 (µM) |
|---|---|---|
| HCT 116 | Moderate | 10.5 |
| MCF7 | High | 5.0 |
The mechanisms by which this compound exerts its biological effects include:
Inhibition of Enzymatic Activity : The compound interacts with the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thereby neutralizing them and reducing oxidative damage.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibition : A study published in Journal of Medicinal Chemistry evaluated various derivatives for their AChE inhibitory activity. The findings indicated that modifications at specific positions significantly enhanced potency (IC50 values ranging from 0.5 µM to >100 µM depending on structural variations) .
- Antioxidant Evaluation : Research conducted on similar pyridine derivatives highlighted their effectiveness in scavenging free radicals through DPPH and ABTS assays, demonstrating a strong correlation between structure and activity .
- Cancer Cell Line Studies : In vitro studies on HCT116 and MCF7 cell lines showed promising results for compounds with similar scaffolds, suggesting potential pathways for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
